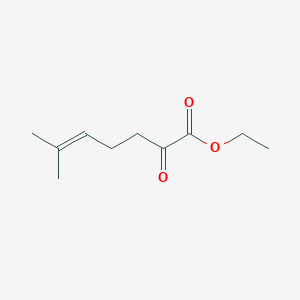
1,5-Dioxa-10,13-diazacycloheptadecane-6,9,14,17-tetrone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Dioxa-10,13-diazacycloheptadecane-6,9,14,17-tetrone is a chemical compound with the molecular formula C₁₃H₂₀N₂O₆ It is known for its unique structure, which includes both oxygen and nitrogen atoms within a cyclic framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dioxa-10,13-diazacycloheptadecane-6,9,14,17-tetrone typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to maintain consistent reaction conditions. The process may include purification steps such as recrystallization or chromatography to achieve the required purity levels for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Dioxa-10,13-diazacycloheptadecane-6,9,14,17-tetrone can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various reduced forms of the compound.
Applications De Recherche Scientifique
1,5-Dioxa-10,13-diazacycloheptadecane-6,9,14,17-tetrone has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery systems.
Industry: It is utilized in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 1,5-Dioxa-10,13-diazacycloheptadecane-6,9,14,17-tetrone involves its interaction with specific molecular targets. The compound can form complexes with metal ions, which can then participate in various catalytic processes. The pathways involved depend on the specific application and the nature of the interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: Another compound with a similar cyclic structure but different functional groups.
Crown Ethers: A class of compounds known for their ability to form complexes with metal ions.
Uniqueness
1,5-Dioxa-10,13-diazacycloheptadecane-6,9,14,17-tetrone stands out due to its specific combination of oxygen and nitrogen atoms within the ring structure, which imparts unique chemical properties and reactivity. This makes it particularly valuable in applications requiring selective binding and catalysis.
Propriétés
Numéro CAS |
79688-09-8 |
|---|---|
Formule moléculaire |
C13H20N2O6 |
Poids moléculaire |
300.31 g/mol |
Nom IUPAC |
1,5-dioxa-10,13-diazacycloheptadecane-6,9,14,17-tetrone |
InChI |
InChI=1S/C13H20N2O6/c16-10-2-4-12(18)20-8-1-9-21-13(19)5-3-11(17)15-7-6-14-10/h1-9H2,(H,14,16)(H,15,17) |
Clé InChI |
PVSCMTGMQJMAFQ-UHFFFAOYSA-N |
SMILES canonique |
C1COC(=O)CCC(=O)NCCNC(=O)CCC(=O)OC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


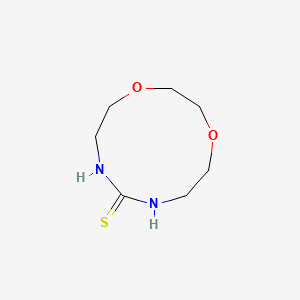
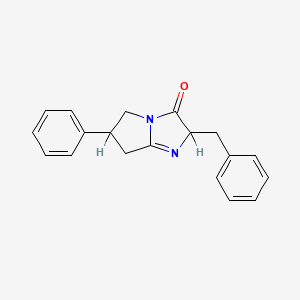
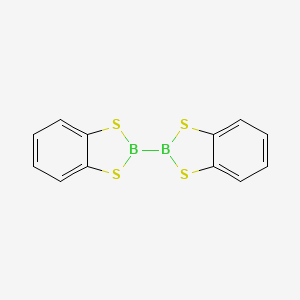
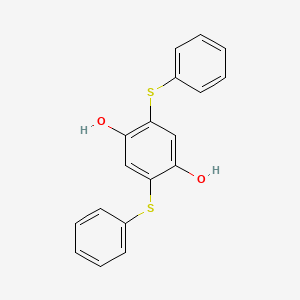
![Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 8-(trimethylsilyl)-](/img/structure/B14432626.png)
![13-Oxabicyclo[10.1.0]tridecan-2-ol](/img/structure/B14432640.png)
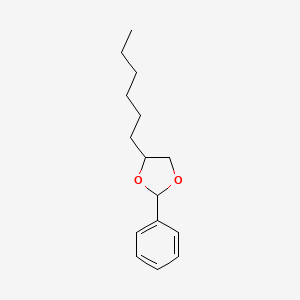
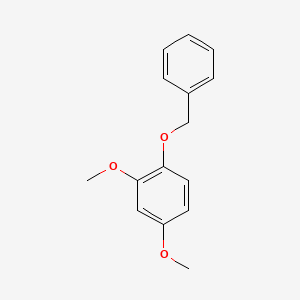
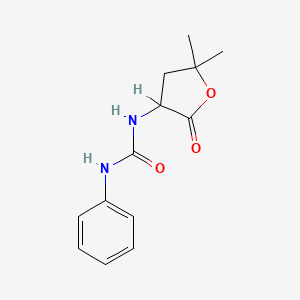

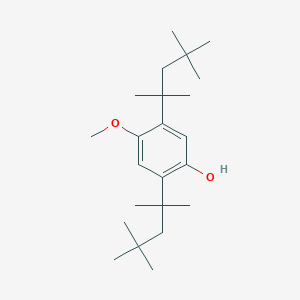
![1-Bromobicyclo[2.1.1]hexane](/img/structure/B14432675.png)
